Ampicillin

説明

This compound is a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.

This compound is a Penicillin-class Antibacterial.

This compound has been reported in Microsphaeropsis arundinis, Aspergillus banksianus, and other organisms with data available.

This compound is a broad-spectrum, semi-synthetic, beta-lactam penicillin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis. This compound is stable against hydrolysis by a variety of beta-lactamases, therefore, can be used in wide range of gram-positive and -negative infections.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and has 8 approved and 9 investigational indications.

Semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic.

See also: Amoxicillin (narrower); Penicillin G (broader); Penicillin G Potassium (related) ... View More ...

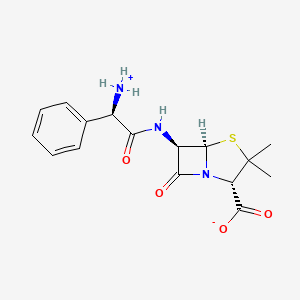

Structure

3D Structure

特性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |

| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022602 | |

| Record name | Ampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |

| Record name | Ampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMPICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |

| Record name | AMPICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, White crystalline powder or as white, needle-like crystals | |

CAS No. |

69-53-4 | |

| Record name | Ampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C782967RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMPICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C, with decomposition, 208 °C | |

| Record name | Ampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMPICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chemical structure and physical properties of ampicillin

An In-depth Technical Guide on the Chemical Structure and Physical Properties of Ampicillin

Chemical Structure of this compound

This compound is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the aminopenicillin family.[1] Its core structure is derived from the penicillin nucleus, 6-aminopenicillanic acid, acylated with a D-(-)-α-phenylglycine side chain.[2] This side chain, specifically the amino group, is crucial for its enhanced activity against Gram-negative bacteria compared to penicillin G.[1]

The IUPAC name for this compound is (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[3]

Key Structural Features:

-

β-Lactam Ring: A four-membered cyclic amide that is the reactive center responsible for its antibacterial activity.

-

Thiazolidine Ring: A five-membered sulfur-containing ring fused to the β-lactam ring.

-

Acyl Side Chain: An amino-phenylacetyl group attached to the 6-amino position of the penicillin nucleus. The presence of the amino group enhances its spectrum of activity.[1]

-

Carboxylic Acid Group: Contributes to the molecule's acidic properties and water solubility.

Molecular Formula: C₁₆H₁₉N₃O₄S[4]

Molar Mass: 349.41 g·mol⁻¹[1]

Physical and Chemical Properties of this compound

This compound is typically available as anhydrous this compound, this compound trihydrate, or its sodium salt.[2] It appears as a white, crystalline powder and is practically odorless.[2][3]

Data Presentation: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder.[5] | Odorless or has a faint characteristic odor.[3] |

| Melting Point | 198-200 °C (decomposes).[4] | This compound trihydrate decomposes at 214.5–215°C.[2] |

| Molar Mass | 349.41 g/mol .[1] | |

| pKa | pKa1 = 2.5 (carboxyl group), pKa2 = 7.3 (amino group) at 23°C.[2][6] | |

| Water Solubility | 10,100 mg/L at 21 °C.[3] | Sparingly soluble in water.[7] |

| Solubility in other solvents | Practically insoluble in acetone and ethanol 96%. Soluble in dilute acidic or alkaline solutions.[7] Soluble in 1 M NH₄OH (50 mg/mL).[4] | |

| Optical Rotation | [α]D²³ = +287.9° (c=1 in water).[4] | For anhydrous this compound.[2] |

| Stability | Stable in acidic media due to the protonated α-amino group.[6] Unstable in alkaline solutions.[8] Stability decreases in the presence of sugars.[2] Moisture sensitive.[4] | This compound powders are stable at room temperature for six weeks at 43% and 81% relative humidity.[2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound, which is accompanied by decomposition, can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely decomposes are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]

pKa Determination

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values are determined from the half-equivalence points on the curve.

Spectroscopic Analysis

Spectroscopic methods are used for the structural confirmation and quantification of this compound.

-

UV-Vis Spectroscopy: A spectrophotometric method can be used for the assay of this compound. It involves the reaction of hydrolyzed this compound with formaldehyde in an acidic buffer, with the absorbance of the product measured at a specific wavelength.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as the β-lactam carbonyl, amide, and carboxylic acid groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms in this compound.[8]

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and its key physical and chemical properties.

Caption: Relationship between this compound's structure and its properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 69-53-4 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 7177-48-2 [chemicalbook.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Determination of this compound in the presence of cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effectiveness of Ampicillin Against Various Bacterial Infections

Introduction

Since its introduction in 1961, ampicillin, a β-lactam antibiotic from the aminopenicillin family, has been a cornerstone in the treatment of bacterial infections.[1] It was the first broad-spectrum penicillin, demonstrating activity against not only Gram-positive organisms like staphylococci and streptococci but also various Gram-negative bacteria such as H. influenzae, E. coli, and Proteus spp.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, spectrum of activity, clinical efficacy, and the evolving landscape of bacterial resistance. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial chemotherapy.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3][4] Its structure, which includes a critical β-lactam ring, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This allows this compound to act as an irreversible inhibitor of the transpeptidase enzyme, also known as Penicillin-Binding Proteins (PBPs), which are essential for cross-linking peptidoglycan chains.[1][4][6] The presence of an amino group helps the antibiotic penetrate the outer membrane of Gram-negative bacteria.[1][4] By binding to and inactivating PBPs, this compound disrupts the integrity of the cell wall, leading to structural instability, cell lysis, and bacterial death.[3][5][6]

Spectrum of Activity

This compound is characterized as a broad-spectrum antibiotic, though its clinical utility has been impacted by acquired resistance.[2]

-

Gram-Positive Bacteria: It is active against Streptococcus pneumoniae, Streptococcus pyogenes, some isolates of Staphylococcus aureus (non-penicillinase producing), and Enterococcus species.[1][2] It is particularly effective against Group B Streptococcus and is a treatment of choice for infections caused by Listeria monocytogenes.[2][7]

-

Gram-Negative Bacteria: Its spectrum includes Neisseria meningitidis and some strains of Haemophilus influenzae.[1] While initially effective against many Enterobacteriaceae (e.g., E. coli, Proteus mirabilis, Salmonella, Shigella), resistance is now widespread, and its use should be guided by susceptibility testing.[2][8] It is not effective against Pseudomonas, Enterobacter, or indole-positive Proteus species.[2]

Clinical Efficacy and Applications

This compound is used to treat a variety of infections, although its role as an empiric therapy has diminished due to resistance.

-

Meningitis: this compound is a key component of therapy for bacterial meningitis, especially in neonates and adults over 50, due to its excellent coverage of Listeria monocytogenes.[9][10][11] It is typically used in combination with a third-generation cephalosporin.[10][12]

-

Urinary Tract Infections (UTIs): High urinary concentration can allow this compound to be effective even against pathogens with intermediate susceptibility.[13][14] However, due to high rates of resistance, particularly among E. coli, it is no longer recommended for empirical treatment of UTIs.[8][15] Intravenous this compound has shown high cure rates (91%) for UTIs caused by vancomycin-resistant enterococci (VRE).[16]

-

Respiratory Tract Infections: It is indicated for infections like pneumonia, bronchitis, and sinusitis caused by susceptible strains of S. pneumoniae, H. influenzae, and Group A beta-hemolytic Streptococci.[3][17]

-

Gastrointestinal Infections: this compound is effective for GI infections caused by susceptible Shigella and Salmonella species, including typhoid fever.[17][18]

-

Skin and Soft Tissue Infections (SSTIs): For nonpurulent SSTIs like cellulitis, this compound/sulbactam is a recommended intravenous option.[19][20] In a study on cutaneous abscesses, this compound/sulbactam demonstrated a clinical success rate of 89.8%.[21][22]

Data Presentation: Quantitative Efficacy

The effectiveness of this compound is quantified by Minimum Inhibitory Concentration (MIC) values and clinical outcomes.

Table 1: this compound MIC Breakpoints for Susceptibility Testing [23]

| Pathogen | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant |

|---|---|---|---|

| Enterobacteriaceae | ≤8 | 16 | ≥32 |

| Enterococcus spp. | ≤8 | - | ≥16 |

| Haemophilus influenzae | ≤1 | 2 | ≥4 |

| Streptococcus spp. (β-hemolytic) | ≤0.25 | - | - |

| Neisseria meningitidis | ≤0.12 | 0.25-1 | ≥2 |

Table 2: Documented Clinical Efficacy of this compound

| Infection Type | Pathogen | Treatment Regimen | Clinical Cure Rate | Microbiologic Cure Rate | Source |

|---|---|---|---|---|---|

| Urinary Tract Infection | Vancomycin-Resistant Enterococci (VRE) | IV this compound (median 4 g/day ) | 91% (64/70 patients) | 87% (40/46 patients) | [16] |

| Cutaneous/Soft-Tissue Abscesses | Mixed aerobic-anaerobic | IV this compound/Sulbactam | 89.8% | 100% pathogen eradication |[21][22] |

Table 3: Recommended Intravenous Dosing for Bacterial Meningitis

| Patient Group | Recommended Dosage | Key Considerations | Source |

|---|---|---|---|

| Neonates (<1 month) | 200-300 mg/kg/day | Used in combination with cefotaxime or an aminoglycoside to cover Group B Strep, E. coli, and Listeria. | [7][10][24] |

| Children | 200-400 mg/kg/day | Dosing interval typically every 4-6 hours. | [10][25] |

| Adults (>50 years) | 12 g/day (e.g., 2g every 4 hours) | Added to standard cephalosporin therapy for Listeria monocytogenes coverage. |[10][24] |

Mechanisms of Bacterial Resistance

Bacterial resistance to this compound is a significant clinical challenge and occurs primarily through four mechanisms.[26][27][28]

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of this compound, rendering it ineffective.[23][27]

-

Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of this compound to its target. This is a key resistance mechanism in Enterococcus faecium and Streptococcus pneumoniae.[2]

-

Reduced Permeability: Gram-negative bacteria can mutate or reduce the expression of outer membrane porin channels, restricting this compound's entry into the cell to reach its PBP targets.[23][26]

-

Active Efflux: Some bacteria utilize efflux pumps (e.g., the AcrAB-TolC system in E. coli) to actively transport this compound out of the cell before it can reach its target.[23][26]

Combination Therapies

To overcome resistance, particularly from β-lactamase-producing organisms, this compound is often combined with a β-lactamase inhibitor such as sulbactam.[5][29] Sulbactam itself has weak antibacterial activity but binds irreversibly to β-lactamases, protecting this compound from degradation and restoring its efficacy.[30] This combination (this compound/sulbactam) broadens the spectrum to include many β-lactamase-producing strains of S. aureus, H. influenzae, and various anaerobes, making it effective for treating polymicrobial infections like diabetic foot infections, intra-abdominal infections, and aspiration pneumonia.[31][32]

Experimental Protocols for Susceptibility Testing

Determining a pathogen's susceptibility to this compound is crucial for guiding therapy. Standardized methods are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

A. Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth.

-

Protocol:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland turbidity standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well (including a positive growth control without antibiotic and a negative sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

MIC Reading: The MIC is read as the lowest this compound concentration in a well with no visible bacterial growth (turbidity).

-

Interpretation: The MIC value is compared to established breakpoints (see Table 1) to classify the organism as susceptible, intermediate, or resistant.[23]

-

B. Kirby-Bauer Disk Diffusion

This is a qualitative or semi-quantitative method to assess susceptibility.

-

Protocol:

-

Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

-

Plate Inoculation: A sterile swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on the agar surface.

-

Incubation: The plate is incubated (e.g., 35°C for 16-20 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.

-

Interpretation: The zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

-

Conclusion

This compound remains a significant antibiotic in modern medicine, valued for its efficacy against a specific range of pathogens and its role in treating serious infections like meningitis.[3] However, the rise of antimicrobial resistance necessitates a judicious and informed approach to its use.[2][26] For drug development professionals and researchers, understanding this compound's core mechanisms, the nuances of its clinical application, and the molecular basis of resistance is paramount. Future efforts must focus on surveillance of resistance patterns, development of novel β-lactam/β-lactamase inhibitor combinations, and strategies to preserve the utility of this foundational antibiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ldh.la.gov [ldh.la.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 10. droracle.ai [droracle.ai]

- 11. Bot Verification [idstewardship.com]

- 12. mdpi.com [mdpi.com]

- 13. jwatch.org [jwatch.org]

- 14. This compound and amoxicillin: Mechanism of Drug Action, Pharmacokinetics, Pharmacodynamics, and Clinical Uses_Chemicalbook [chemicalbook.com]

- 15. droracle.ai [droracle.ai]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. fda.gov [fda.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Antibiotic Management of Uncomplicated Skin and Soft Tissue Infections in the Real World - PMC [pmc.ncbi.nlm.nih.gov]

- 20. unmc.edu [unmc.edu]

- 21. This compound/sulbactam and cefoxitin in the treatment of cutaneous and other soft-tissue abscesses in patients with or without histories of injection drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]

- 24. Meningitis Treatment & Management: Approach Considerations, Treatment of Subacute Meningitis, Treatment of Bacterial Meningitis [emedicine.medscape.com]

- 25. This compound dosage in bacterial meningitis with special reference to Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The resistance mechanism of Escherichia coli induced by this compound in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 29. researchgate.net [researchgate.net]

- 30. Efficacy of this compound plus a beta-lactamase inhibitor (CP-45,899) in experimental endocarditis due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound/sulbactam: current status in severe bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Clinical implications of aminopenicillins with beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Ampicillin Concentration for Plasmid Selection in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin, a β-lactam antibiotic, is a cornerstone of molecular biology, widely used as a selective agent to ensure the maintenance of plasmids in genetically modified Escherichia coli.[1] The effectiveness of this compound selection hinges on the expression of a plasmid-encoded β-lactamase enzyme, which hydrolyzes the antibiotic, rendering it inactive.[1] However, the optimal concentration of this compound is a critical parameter that can significantly impact experimental outcomes, including plasmid yield and protein expression levels.[2][3]

This document provides detailed application notes and protocols for determining the optimal this compound concentration for plasmid selection in E. coli. It includes a comprehensive protocol for establishing an this compound kill curve, quantitative data from optimization studies, and a discussion of the underlying molecular mechanisms.

Mechanism of Action and Resistance

This compound's Mode of Action

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5] Specifically, it inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan layers of the cell wall.[6] This disruption of cell wall integrity leads to cell lysis and death, particularly in actively dividing bacteria.[5][7]

The Basis of this compound Resistance

Resistance to this compound in the context of plasmid selection is conferred by a plasmid-borne gene, typically bla (or ampR), which encodes the β-lactamase enzyme.[1] This enzyme is secreted by the bacteria and hydrolyzes the β-lactam ring of this compound, inactivating the antibiotic.[8] This allows only the E. coli cells containing the plasmid to survive and proliferate in a culture medium containing this compound.

Quantitative Data Summary

The selection of an appropriate this compound concentration is crucial. While a concentration of 100 µg/mL is widely used, studies have shown that optimization can lead to significantly better results.[1][2]

| Parameter | This compound Concentration (µg/mL) | Result | Reference |

| Standard Working Concentration | 50 - 100 | General selection and growth of E. coli carrying a plasmid. | [9] |

| Stringent Plasmids | 20 - 40 | Recommended for plasmids with high selection pressure. | [10] |

| Relaxed Plasmids | 100 | Recommended for plasmids with lower selection pressure. | [10] |

| Optimized for Protein & Plasmid Yield | 200 | Significantly higher GFP expression and plasmid yield compared to 100 µg/mL and 300 µg/mL. | [2][3] |

| Plasmid Copy Number | 200 | Highest plasmid copy number (2.32x10¹⁰) compared to 0, 100, and 300 µg/mL. | [2][11] |

| Plasmid Yield | 200 | Highest plasmid yield (164 ng/µL) compared to 0, 100, and 300 µg/mL. | [2][11] |

Experimental Protocols

Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound is essential for accurate and reproducible experiments.

Materials:

-

This compound sodium salt powder

-

Nuclease-free water

-

Sterile 15 mL conical tube or similar

-

0.22 µm sterile syringe filter

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh out the desired amount of this compound sodium salt powder in a sterile container. To prepare a 100 mg/mL stock solution, weigh 1 gram of this compound.

-

Add a corresponding volume of nuclease-free water to achieve the desired concentration (e.g., 10 mL for a 100 mg/mL stock).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage (up to one year). For short-term use, a stock solution can be stored at 4°C for up to three months.[12]

Determining the Optimal this compound Concentration: The Kill Curve Method

A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic required to effectively kill non-transformed E. coli cells while allowing transformed cells to survive. This ensures robust selection without imposing an undue metabolic burden on the cells.

Materials:

-

E. coli strain of interest (competent, non-transformed)

-

LB (Luria-Bertani) broth

-

This compound stock solution (e.g., 100 mg/mL)

-

Sterile 96-well microplate with a lid

-

Microplate reader capable of measuring optical density at 600 nm (OD600)

-

Incubator shaker set to 37°C

Protocol:

-

Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of the non-transformed E. coli strain. Incubate overnight at 37°C with shaking (200-250 rpm).

-

Prepare the this compound dilution series:

-

On the day of the experiment, prepare a series of this compound dilutions in LB broth in a 96-well plate. A typical range to test would be 0, 10, 25, 50, 75, 100, 150, 200, 250, and 300 µg/mL.

-

Prepare a master mix for each concentration to ensure consistency across replicates. For example, to prepare 1 mL of 100 µg/mL this compound in LB, add 1 µL of a 100 mg/mL this compound stock to 999 µL of LB broth.

-

Add 180 µL of each this compound dilution to at least three wells of the 96-well plate (technical triplicates). Also include wells with LB broth only as a negative control.

-

-

Inoculate the plate:

-

Measure the OD600 of the overnight culture.

-

Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.

-

Add 20 µL of the diluted E. coli culture to each well containing the this compound dilutions and the control wells. This will result in a final volume of 200 µL per well.

-

-

Incubate and monitor growth:

-

Cover the 96-well plate with its lid to prevent evaporation.

-

Incubate the plate in a microplate reader at 37°C with continuous shaking.

-

Measure the OD600 of each well every 15-30 minutes for 12-24 hours.

-

-

Analyze the data:

-

Plot the OD600 values over time for each this compound concentration. This will generate a series of growth curves.

-

The "optimal" concentration for selection is typically the lowest concentration that completely inhibits the growth of the non-transformed cells.

-

For applications requiring high plasmid yield or protein expression, concentrations slightly higher than the minimum inhibitory concentration (MIC) may be beneficial, as suggested by the data in Section 3.[2]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action and resistance in E. coli.

Caption: Experimental workflow for determining the optimal this compound concentration.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zymoresearch.com [zymoresearch.com]

- 4. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ampicillin in LB Agar Plates for Bacterial Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of ampicillin in Luria-Bertani (LB) agar plates as a selective agent in bacterial transformation experiments. This technique is fundamental for molecular cloning, protein expression, and various other applications in molecular biology and drug development.

Introduction

This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by interfering with the peptidoglycan layer.[1][2] In molecular biology, it is commonly used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid vector.[3][4] These plasmids carry a gene conferring resistance to this compound, typically the bla gene, which encodes for the β-lactamase enzyme.[4] This enzyme is secreted by the transformed bacteria and inactivates this compound by hydrolyzing its β-lactam ring, allowing only the transformed cells to proliferate and form colonies on an this compound-containing medium.[3][4]

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound stock solutions and its use in LB agar plates.

| Parameter | Recommended Value | Notes |

| This compound Stock Solution Concentration | 50 - 100 mg/mL | Higher concentrations (1000x) are often preferred for smaller addition volumes.[5][6][7] |

| Solvent for Stock Solution | Deionized/Milli-Q water | This compound sodium salt is more soluble in water than this compound anhydrous or trihydrate.[5] |

| Sterilization of Stock Solution | Filter sterilization (0.22 µm filter) | Do not autoclave as heat degrades this compound.[2][3][5] |

| Storage of Stock Solution | -20°C | Stable for up to one year at -20°C.[2][8] Can be stored at 4°C for up to 3 months.[9] |

| Final Working Concentration in LB Agar | 50 - 100 µg/mL | The optimal concentration may vary depending on the bacterial strain and plasmid.[6][8][10] |

| LB Agar Cooling Temperature | 50 - 60°C | Crucial to cool the autoclaved agar before adding this compound to prevent degradation.[3][6][8] |

| Storage of Prepared LB-Ampicillin Plates | 4°C | Plates are generally good for about 30 days when stored at 4°C.[11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

This protocol outlines the preparation of a 1000x this compound stock solution.

Materials:

-

This compound sodium salt powder

-

Sterile deionized or Milli-Q water

-

Sterile 15 mL conical tube

-

Vortexer

-

0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh 1 g of this compound sodium salt and transfer it to a sterile 15 mL conical tube.[2][3]

-

Add 10 mL of sterile deionized or Milli-Q water to the tube.[2][3]

-

Vortex thoroughly until the this compound is completely dissolved.[5]

-

Draw the this compound solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube.[2][3][5]

-

Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

-

Label the aliquots clearly with the name, concentration, and date.

Protocol 2: Preparation of LB Agar Plates with this compound (100 µg/mL)

This protocol describes the preparation of LB agar plates containing a final this compound concentration of 100 µg/mL.

Materials:

-

Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)

-

Distilled water

-

Autoclavable bottle or flask (at least twice the volume of the media)

-

Autoclave

-

Water bath set to 55°C

-

100 mg/mL this compound stock solution

-

Sterile petri dishes (100 mm)

-

Bunsen burner or a sterile work environment

Procedure:

-

Prepare 1 liter of LB agar medium according to the manufacturer's instructions. A common formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of distilled water.

-

Transfer the medium to an autoclavable bottle. Do not fill the bottle more than halfway to prevent boiling over during autoclaving.[12]

-

Autoclave the LB agar at 121°C for 15-20 minutes on a liquid cycle.[3][11]

-

After autoclaving, carefully remove the molten agar and place it in a 55°C water bath to cool.[6][11] Allow the agar to cool for at least 30 minutes. The bottle should be cool enough to handle with gloved hands.

-

Once the agar has cooled to approximately 55°C, add 1 mL of the 100 mg/mL this compound stock solution to the 1 liter of LB agar. This will result in a final concentration of 100 µg/mL.[6]

-

Gently swirl the bottle to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.[8][12]

-

In a sterile environment (e.g., near a Bunsen burner flame), pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish, enough to cover the bottom of the plate.[3]

-

If bubbles form on the surface of the agar, they can be removed by briefly passing a flame over them.

-

Leave the plates undisturbed on a level surface to solidify completely.

-

Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.

-

Label the plates and store them in a sealed bag at 4°C until needed.[11]

Mandatory Visualization

Caption: Workflow for preparing this compound-containing LB agar plates and their use in bacterial transformation.

Troubleshooting

A common issue encountered when using this compound selection is the appearance of "satellite colonies." These are small, non-transformed colonies that grow in the immediate vicinity of a large, transformed colony.[4] This occurs because the β-lactamase secreted by the transformed colony degrades the this compound in the surrounding medium, allowing non-resistant bacteria to grow.[4] To mitigate this, it is important to pick well-isolated colonies for downstream applications and to avoid prolonged incubation times that can lead to excessive this compound breakdown. Using fresh plates and appropriate this compound concentrations can also help minimize the formation of satellite colonies.[4] If satellite colonies are a persistent problem, carbenicillin, a more stable analog of this compound, can be used as an alternative selective agent.[4]

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. This compound Stock Solution: | ENCO [enco.co.il]

- 3. abo.com.pl [abo.com.pl]

- 4. bitesizebio.com [bitesizebio.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. This compound Stock Solution [novoprolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. med.wmich.edu [med.wmich.edu]

- 12. addgene.org [addgene.org]

Proper Storage and Handling of Ampicillin Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage and handling of ampicillin stock solutions to ensure their stability and efficacy in research and drug development applications. Adherence to these protocols is critical for obtaining reliable and reproducible experimental results.

Introduction

This compound, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology and microbiology, primarily used for the selection of resistant bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2][3] However, this compound is susceptible to degradation in aqueous solutions, which can be influenced by factors such as temperature, pH, and storage duration.[2][4] Improper handling of this compound stock solutions can lead to a significant loss of potency, resulting in failed experiments and inconsistent outcomes.

Data Presentation: Stability of this compound Stock Solutions

The stability of this compound in solution is critically dependent on the storage conditions. The following table summarizes the recommended storage temperatures and durations for maintaining the integrity of this compound stock solutions.

| Storage Temperature | Solvent/Medium | Concentration | Duration of Stability |

| -20°C | Water or 50% Ethanol | 50-100 mg/mL | Up to 6 months[2][3][5] |

| 2-8°C | Water | 50 mg/mL | Up to 3 weeks[2][4] |

| 37°C | Culture Media | Working Concentration (e.g., 50-100 µg/mL) | Up to 3 days[2][4] |

| Room Temperature | Normal Saline | 12 mg/mL | At least 48 hours[6] |

Note: The stability of this compound is also pH-dependent, with decreased stability at a pH greater than 7.[2][4] For optimal stability, the pH of the stock solution should be maintained at or below 7.[2] Some buffers, like Tris at pH 7, can be deleterious to this compound.[5]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (100 mg/mL) in Water

This protocol describes the preparation of a 100 mg/mL this compound stock solution in water, a commonly used concentration for molecular biology applications.

Materials:

-

This compound sodium salt powder

-

Sterile, deionized, or distilled water (dH₂O)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (10-20 mL)

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weigh out 1 gram of this compound sodium salt powder and transfer it to a sterile conical tube.

-

Vortex the solution until the this compound powder is completely dissolved. The solution should be clear to slightly yellow.[2]

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution by slowly pushing the plunger and dispensing the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes. Do not autoclave this compound solutions , as this will lead to its degradation.[2][4]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage (up to 6 months).[2][3]

Visualizations

This compound Stock Solution Workflow

The following diagram illustrates the standard workflow for the preparation and storage of a sterile this compound stock solution.

References

- 1. abo.com.pl [abo.com.pl]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ubpbio.com [ubpbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. khimexpert.com [khimexpert.com]

- 6. Stability of this compound in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Stock Solution: | ENCO [enco.co.il]

calculating the correct ampicillin concentration for different culture volumes

Introduction

Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology for the selection of transformed bacteria.[1][2] It functions by inhibiting cell wall synthesis in susceptible bacteria. In plasmid-based cloning and protein expression workflows, an this compound resistance gene (bla) is commonly included in the plasmid vector. This allows for the selective growth of bacteria that have successfully incorporated the plasmid. Achieving the correct final concentration of this compound in culture media is critical for effective selection, preventing the growth of non-transformed cells while not inhibiting the growth of resistant ones. This application note provides a comprehensive guide to calculating and preparing this compound solutions for various culture volumes.

Key Principles

Successful this compound selection relies on two key concentration parameters: the stock solution concentration and the final working concentration in the culture medium.

-

Stock Solution: A concentrated solution of this compound that is prepared, sterilized, and stored for later use. Preparing a concentrated stock solution minimizes the volume needed for supplementation of culture media, preventing significant changes in media composition.

-

Working Concentration: The final, diluted concentration of this compound in the liquid or solid culture medium that is effective for bacterial selection.

Data Presentation

The following tables summarize the commonly used concentrations for this compound stock solutions and the recommended working concentrations for different applications.

Table 1: Common this compound Stock Solution Concentrations

| Stock Concentration (mg/mL) | Solvent | Storage Temperature |

| 100 | Sterile deionized water | -20°C |

| 50 | Sterile deionized water | -20°C |

| 25 | Sterile deionized water | -20°C |

Table 2: Recommended this compound Working Concentrations

| Application | Plasmid Type | Recommended Working Concentration (µg/mL) |

| General Cloning | High-copy number (e.g., pUC19) | 100 |

| Stringent Selection | Low-copy number plasmids | 20-50 |

| General Protein Expression | Expression vectors | 50-100 |

Table 3: Volume of this compound Stock to Add for a Final Concentration of 100 µg/mL

| Culture Volume (mL) | Volume of 100 mg/mL Stock (µL) |

| 1 | 1 |

| 10 | 10 |

| 50 | 50 |

| 100 | 100 |

| 250 | 250 |

| 500 | 500 |

| 1000 | 1000 |

Table 4: Volume of this compound Stock to Add for a Final Concentration of 50 µg/mL

| Culture Volume (mL) | Volume of 50 mg/mL Stock (µL) |

| 1 | 1 |

| 10 | 10 |

| 50 | 50 |

| 100 | 100 |

| 250 | 250 |

| 500 | 500 |

| 1000 | 1000 |

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL this compound stock solution.

Materials:

-

This compound sodium salt powder

-

Sterile, deionized water (dH₂O)

-

Sterile 15 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes

Methodology:

-

Weigh out 1 gram of this compound sodium salt powder and transfer it to the sterile 15 mL conical tube.

-

Vortex the tube until the this compound powder is completely dissolved.

-

Draw the this compound solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the this compound solution into a new sterile 15 mL conical tube.[2][3]

-

Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

Protocol 2: Preparation of LB Agar Plates with this compound (100 µg/mL)

This protocol details the preparation of Luria-Bertani (LB) agar plates containing a final this compound concentration of 100 µg/mL.

Materials:

-

LB agar powder

-

Deionized water

-

Autoclave

-

Water bath set to 50-60°C

-

100 mg/mL this compound stock solution (from Protocol 1)

-

Sterile petri dishes

Methodology:

-

Prepare LB agar according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 25 g of LB agar powder in 1 L of deionized water.

-

Sterilize the LB agar by autoclaving for 20 minutes at 121°C.[1]

-

After autoclaving, allow the molten agar to cool in a 50-60°C water bath.[1] This is a critical step as this compound is heat-sensitive and will be degraded at higher temperatures.[4][5]

-

Once the agar has cooled, add the appropriate volume of this compound stock solution. For 1 liter of LB agar and a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL this compound stock solution.

-

Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Avoid creating air bubbles.

-

Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Store the plates inverted at 4°C.

Protocol 3: Preparation of LB Broth with this compound (100 µg/mL)

This protocol outlines the preparation of LB broth with a final this compound concentration of 100 µg/mL.

Materials:

-

LB broth powder

-

Deionized water

-

Autoclave

-

100 mg/mL this compound stock solution (from Protocol 1)

-

Sterile culture tubes or flasks

Methodology:

-

Prepare LB broth according to the manufacturer's instructions. For 1 liter, this typically involves dissolving 25 g of LB broth powder in 1 L of deionized water.

-

Sterilize the LB broth by autoclaving for 20 minutes at 121°C.

-

Allow the broth to cool to room temperature.

-

Aseptically add the appropriate volume of this compound stock solution. For 100 mL of LB broth and a final concentration of 100 µg/mL, add 100 µL of a 100 mg/mL this compound stock solution.

-

Gently swirl the flask or tube to mix. The LB-ampicillin broth is now ready for use.

Mandatory Visualization

Caption: Workflow for preparing this compound stock and culture media.

References

Application Notes and Protocols: Ampicillin in Genomic Library Construction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of ampicillin as a selective agent in the construction of genomic libraries. This compound is a widely used β-lactam antibiotic that plays a critical role in molecular cloning by allowing for the selection of host organisms, typically E. coli, that have successfully incorporated a plasmid vector carrying the this compound resistance gene (ampR).

Principle of this compound Selection

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis and death.[1][2] The basis for its use as a selection marker lies in the ampR gene, often included in plasmid vectors. This gene encodes for the enzyme β-lactamase, which is secreted by the bacteria.[1][3][4] β-lactamase inactivates this compound by hydrolyzing its β-lactam ring, thus conferring resistance to the host bacterium.[2] This allows only the bacteria that have successfully taken up the plasmid containing the genomic insert to proliferate on a medium containing this compound.[1][2]

Key Considerations and Potential Issues

While this compound is a cost-effective and commonly used selective agent, researchers should be aware of potential limitations:

-

Satellite Colonies: The secretion of β-lactamase into the surrounding medium can lead to the degradation of this compound in the vicinity of a resistant colony. This can allow non-resistant cells to grow in close proximity, forming smaller "satellite" colonies.[3][4] These satellite colonies do not contain the plasmid and will not grow if transferred to a fresh this compound-containing medium.[3][4]

-

Plasmid Loss: In liquid cultures, the accumulation of extracellular β-lactamase can deplete the this compound, removing the selective pressure. This may lead to the growth of cells that have lost the plasmid, resulting in lower plasmid yields and protein expression levels.[3][4]

-

This compound Degradation: this compound is susceptible to degradation, especially when stored improperly or for extended periods. Using old this compound stocks or plates can lead to a reduced effective concentration, compromising the selection process.[3][4]

Quantitative Data Summary

The optimal concentration of this compound and its effect on plasmid yield are critical factors in constructing a successful genomic library. The following tables summarize key quantitative data.

Table 1: Recommended this compound Concentrations for Selection

| Application | Host Organism | Recommended Concentration (µg/mL) | Reference |

| Plasmid Selection (Plates) | E. coli | 100 | [5][6] |

| Plasmid Selection (Liquid Culture) | E. coli | 50 - 100 | [7] |

| To Mitigate Satellite Colonies | E. coli | 200 or higher | [3][4] |

| Library Amplification | E. coli DH10B | 30 | [8] |

Table 2: Effect of this compound Concentration on Plasmid and Protein Yield

| This compound Concentration (µg/mL) | Fluorescent Intensity of GFP (arbitrary units) | Plasmid Copy Number | Plasmid Yield (ng/µL) | Reference |

| 0 | 549.83 | 6.07 x 109 | 55 | [5][9] |

| 100 | 549.78 | 3.21 x 109 | 69 | [5][9] |

| 200 | 1443.52 | 2.32 x 1010 | 164 | [5][9] |

| 300 | 684.87 | 8.11 x 108 | 41 | [5][9] |

Note: Data from a study optimizing Green Fluorescent Protein (GFP) expression and plasmid yield in E. coli Top10F'. This demonstrates that optimizing this compound concentration can significantly impact experimental outcomes.[5][9]

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL)

-

Weigh 1 gram of this compound sodium salt powder.

-

Dissolve in 10 mL of sterile deionized water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

-

Aliquot into sterile microcentrifuge tubes.

-

Store at -20°C for long-term use.[6]

Preparation of LB Agar Plates with this compound

-

Prepare LB agar medium according to the manufacturer's instructions.

-

Autoclave the medium to sterilize it.

-

Allow the medium to cool to approximately 50-55°C in a water bath.

-

Add the this compound stock solution to the desired final concentration (e.g., 100 µg/mL). To do this, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.

-

Gently swirl the flask to mix the this compound evenly.

-

Pour approximately 20-25 mL of the molten agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Store the plates inverted at 4°C.

General Protocol for Genomic Library Construction using this compound Selection

This protocol outlines the key steps for constructing a genomic library.

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the organism of interest using a suitable extraction method.[10][11]

-

DNA Fragmentation: Partially digest the genomic DNA with a restriction enzyme (e.g., EcoRI) to generate fragments of the desired size range for the chosen vector.[11][12] Alternatively, mechanical shearing can be used.[10]

-

Vector Preparation: Digest the cloning vector (e.g., a plasmid like pUC19) with the same restriction enzyme used for the genomic DNA.[11] This vector must contain the this compound resistance gene (ampR).

-

Ligation: Ligate the genomic DNA fragments into the prepared vector using T4 DNA ligase. This creates a pool of recombinant DNA molecules.[11][12]

-

Transformation: Transform competent E. coli host cells with the ligation mixture. Electroporation or heat shock methods can be used.[11][12]

-

Selection of Recombinant Clones:

-

Library Screening: Screen the resulting colonies to identify clones containing the gene of interest. This can be done using methods like colony hybridization with a labeled probe.[10]

Visualizations

Caption: Mechanism of this compound resistance conferred by the ampR gene.

Caption: Workflow for constructing a genomic library using this compound selection.

References

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of this compound as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abo.com.pl [abo.com.pl]

- 7. researchgate.net [researchgate.net]

- 8. Plasmid Library Amplification | Dohlman Lab [med.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. kvmwai.edu.in [kvmwai.edu.in]

- 11. Genomic library - Wikipedia [en.wikipedia.org]

- 12. What are the steps to construct a genomic DNA library? | AAT Bioquest [aatbio.com]

- 13. Rapid DNA Library Construction for Functional Genomic and Metagenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

how to address ampicillin inactivation by beta-lactamase in culture

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with ampicillin inactivation by beta-lactamase in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work for plasmid selection?

This compound is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[1][2][3] Plasmids used in molecular cloning often carry the bla (or ampR) gene, which encodes for the enzyme β-lactamase.[4][5] This enzyme is typically secreted by the bacteria and inactivates this compound by hydrolyzing its β-lactam ring.[4][6][7] Consequently, only bacteria that have successfully taken up the plasmid containing the this compound resistance gene can grow in a culture medium containing this compound.[8]

Q2: I'm observing many small "satellite" colonies around my larger colonies on this compound plates. What are they, and are they a problem?

Satellite colonies are small colonies of bacteria that have not taken up the plasmid and are growing in the vicinity of a larger, this compound-resistant colony.[4][9][10] The resistant colony secretes β-lactamase, which degrades the this compound in the surrounding medium, creating a zone with a lower antibiotic concentration where sensitive, non-transformed cells can grow.[4][9][11]

While satellite colonies themselves are not resistant to this compound and will not grow if re-streaked on a fresh this compound plate, their presence indicates that the this compound in the plate is being significantly depleted.[4] This can be problematic for liquid cultures, as it can lead to a loss of selective pressure and result in poor plasmid yield or protein expression.[4][9]

Troubleshooting Guide

Q3: My liquid culture/agar plate with this compound selection is not working as expected (e.g., presence of satellite colonies, loss of plasmid). What are the initial troubleshooting steps?

Several factors can contribute to the inactivation of this compound in your culture. Here are some initial troubleshooting steps to address this issue:

-

Optimize Incubation Time and Culture Density: Avoid prolonged incubation or allowing liquid cultures to become overly saturated (e.g., growing beyond an OD600 of 3).[4][9] For agar plates, do not incubate for more than 16-20 hours.[11]

-

Handle Starter Cultures Properly: When inoculating a larger culture from a starter culture, pellet the cells from the starter culture and resuspend them in fresh, antibiotic-free medium before transferring them. This removes the secreted β-lactamase from the initial culture.[4][9]

-

Ensure Freshness of this compound and Plates: this compound is unstable in solution and on plates, especially at warmer temperatures.[8] Use freshly prepared this compound plates (stored at 4°C for no longer than 1-2 weeks) for optimal results.[5]

Q4: Can I just increase the this compound concentration to overcome its inactivation?

Yes, increasing the this compound concentration is a common strategy to counteract the effects of β-lactamase.[6][9][11] A higher concentration makes it more difficult for the secreted enzyme to completely eliminate the antibiotic, thus maintaining selective pressure.[6][9]

| Parameter | Standard Concentration | Recommended Higher Concentration |

| This compound in Liquid Culture | 50-100 µg/mL | 200 µg/mL or higher[4][9] |

| This compound on Agar Plates | 50-100 µg/mL | 120 µg/mL or higher[11] |

Note: While effective, this approach increases the cost of consumables.

Q5: Are there more stable alternatives to this compound?

Yes, carbenicillin is a more stable analog of this compound and is a recommended alternative.[12] Like this compound, it is a β-lactam antibiotic and is inactivated by β-lactamase, so the same resistance gene (bla) confers resistance.[12] However, carbenicillin's increased stability leads to fewer satellite colonies.[12] It is also more resistant to degradation by heat and changes in pH.[12]

| Antibiotic | Mechanism of Action | Stability | Typical Working Concentration | Key Advantage |

| This compound | Inhibits cell wall synthesis | Less stable, prone to degradation[8] | 50-100 µg/mL[5][13] | Inexpensive |

| Carbenicillin | Inhibits cell wall synthesis | More stable than this compound[12] | 50-100 µg/mL | Reduces satellite colonies[12] |

Q6: What are β-lactamase inhibitors, and can they be used in cell culture for plasmid selection?

β-lactamase inhibitors are compounds that bind to and inactivate β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation.[14][15][16] Common examples include clavulanic acid, sulbactam, and tazobactam.[15][16] While they are widely used in clinical settings to overcome antibiotic resistance, their routine use for plasmid selection in a research lab setting is less common and not well-documented in standard protocols.[14][17] Adding a β-lactamase inhibitor could be a potential solution, but it would require optimization and is not a standard practice.

Q7: Are there any advanced alternatives to antibiotic-based selection?

Yes, several antibiotic-free plasmid selection systems have been developed. These systems often rely on auxotrophic complementation or post-segregational killing mechanisms.[18]

-

Auxotrophic Complementation: This method uses a bacterial strain with a mutation in an essential metabolic pathway, rendering it unable to survive on minimal media. The plasmid carries the functional gene, allowing only transformed cells to grow.[18]

-

Post-Segregational Killing (PSK): These systems typically involve a toxin-antitoxin pair. The toxin gene is located on the bacterial chromosome, and the antitoxin gene is on the plasmid. Cells that lose the plasmid are killed by the stable toxin.[18]

These methods can be advantageous in situations where the use of antibiotics is undesirable, such as in the production of vaccines or other biotherapeutics.[18]

Visual Guides and Workflows

Caption: Mechanism of β-lactamase inactivation of this compound and the formation of satellite colonies.

Caption: Troubleshooting workflow for this compound selection issues.

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Plates

-

Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to your standard protocol. Autoclave to sterilize.

-

Cool the Agar: Allow the autoclaved LB agar to cool to approximately 45-55°C. Adding this compound to agar that is too hot will cause it to degrade.[13]

-

Prepare this compound Stock: Prepare a 100 mg/mL stock solution of this compound in sterile deionized water. Filter-sterilize through a 0.22 µm filter. Store aliquots at -20°C for up to 6 months.

-

Add this compound: For a final concentration of 200 µg/mL, add 200 µL of the 100 mg/mL this compound stock solution for every 100 mL of LB agar.

-

Mix and Pour: Gently swirl the flask to ensure the this compound is evenly distributed. Pour the plates and allow them to solidify.

-

Storage: Store the plates at 4°C for up to two weeks.

Protocol 2: Inoculation from a Starter Culture to Minimize β-Lactamase Carryover

-

Grow Starter Culture: Inoculate a single colony into 2-5 mL of LB medium containing the standard this compound concentration (e.g., 100 µg/mL). Grow for approximately 8 hours at 37°C with shaking.

-

Harvest Cells: Transfer the starter culture to a sterile centrifuge tube. Centrifuge at a speed sufficient to pellet the bacterial cells (e.g., 5000 x g for 5-10 minutes).

-

Remove Supernatant: Carefully decant or aspirate the supernatant, which contains the secreted β-lactamase.

-

Resuspend Cells: Resuspend the cell pellet in an equal volume of fresh, sterile, antibiotic-free LB medium.

-

Inoculate Main Culture: Use the resuspended starter culture to inoculate the larger volume of selective medium (containing this compound) at a 1:500 to 1:1000 dilution.[5]

-

Incubate: Grow the main culture under the desired conditions.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Growth Of Bacterial Cultures [qiagen.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.addgene.org [blog.addgene.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. blog.addgene.org [blog.addgene.org]

- 13. bio-rad.com [bio-rad.com]

- 14. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bitesizebio.com [bitesizebio.com]

Technical Support Center: Optimizing Ampicillin Concentration for E. coli Selection